molecular formula C20H22Cl2N2S B5036409 6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione

6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione

Cat. No. B5036409
M. Wt: 393.4 g/mol
InChI Key: XDYJTOAEOCFCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione exhibits a range of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione. One potential direction is the investigation of its potential therapeutic applications in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in various research studies.

Synthesis Methods

The synthesis of 6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 2,4-dichlorobenzaldehyde and 1-adamantanamine in the presence of a base catalyst. The resulting intermediate is then reacted with thiourea to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The potential therapeutic applications of 6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione have been extensively studied in various research studies. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-(1-adamantyl)-4-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2S/c21-14-1-2-15(16(22)6-14)17-7-18(24-19(25)23-17)20-8-11-3-12(9-20)5-13(4-11)10-20/h1-2,6-7,11-13,17H,3-5,8-10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYJTOAEOCFCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-3,4-dihydropyrimidine-2(1H)-thione

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